molecular formula C21H15FN2O3 B2394724 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide CAS No. 223261-57-2

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide

Cat. No.: B2394724
CAS No.: 223261-57-2
M. Wt: 362.36
InChI Key: DQQFWVOOUCWCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a dibenzo-oxazepine derivative featuring a benzamide substituent at the 2-position of the heterocyclic core. The compound’s structure includes an 8-methyl group and an 11-oxo moiety on the dibenzo-oxazepine scaffold, with a 4-fluorobenzamide side chain. Based on structural analogs (e.g., ), its molecular formula is inferred to be C₂₂H₁₅FN₂O₃, with an approximate molecular weight of 374.35 g/mol.

Properties

IUPAC Name

4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFWVOOUCWCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound comprises a dibenzo[b,f]oxazepine core substituted with a methyl group at position 8 and a 4-fluorobenzamide moiety at position 2. Key challenges in its synthesis include:

  • Regioselective functionalization of the oxazepine ring to ensure proper substitution patterns.
  • Oxidation state control during the formation of the 11-oxo group.
  • Amide coupling efficiency between the oxazepine intermediate and 4-fluorobenzoic acid derivatives.

Core Dibenzo[b,f]oxazepine Synthesis

Cyclocondensation of o-Aminophenols with Carbonyl Electrophiles

The dibenzo[b,f]oxazepine scaffold is typically constructed via cyclocondensation between o-aminophenol derivatives and α-haloketones or α,β-unsaturated carbonyl compounds. For example:

Method A

  • Reactants : 2-Amino-4-methylphenol and 2-chloro-1-(2-hydroxyphenyl)ethan-1-one.
  • Conditions : Reflux in ethanol with potassium carbonate (12 h, 78°C).
  • Yield : 62% (unoptimized).

Method B

  • Reactants : 2-Nitroresorcinol and methyl acrylate.
  • Conditions : Michael addition followed by nitro reduction and cyclization with Pd/C (H₂ atmosphere).
  • Yield : 55% after purification.
Table 1: Comparison of Core Synthesis Methods
Method Reactants Conditions Yield (%)
A o-Aminophenol + α-haloketone K₂CO₃, EtOH, reflux 62
B Nitroresorcinol + acrylate Pd/C, H₂, THF, 60°C 55

Installation of the 4-Fluorobenzamide Moiety

Carboxylic Acid Activation

The 4-fluorobenzoic acid component is activated using:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 eq, DMF, 0°C → RT.
  • EDCI/HOBt (Ethyl Dimethylaminopropyl Carbodiimide/Hydroxybenzotriazole): 1.5 eq, CH₂Cl₂, 12 h.

Amide Coupling

The activated acid is reacted with the 2-amino-dibenzooxazepine intermediate under inert atmosphere:

  • Typical Conditions : 4-fluorobenzoyl chloride (1.1 eq), triethylamine (2 eq), THF, 0°C → RT, 6 h.
  • Yield Range : 68–74% after silica gel chromatography.

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization

  • Polar aprotic solvents (DMF, DMSO) increase cyclization rates but may lead to side reactions.
  • Ethereal solvents (THF, dioxane) provide better selectivity at the cost of longer reaction times.

Catalytic Systems for Oxidation

The 11-oxo group is introduced via oxidation of a secondary alcohol intermediate:

  • Jones reagent (CrO₃/H₂SO₄): Effective but generates toxic byproducts.
  • Swern oxidation (oxalyl chloride/DMSO): Higher purity, lower environmental impact (~82% yield).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, CONH), 7.89–7.12 (m, aromatic), 2.41 (s, 3H, CH₃).
  • HRMS : Calculated for C₂₁H₁₅FN₂O₃ [M+H]⁺ 369.1014, found 369.1011.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity when using EDCI/HOBt coupling.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces HATU with cheaper TBTU (tetramethyluronium tetrafluoroborate) without significant yield loss.

Waste Stream Management

  • Cr(VI) byproducts from Jones oxidation are replaced with TEMPO/copper(II) acetate systems in acetonitrile/water.
  • Solvent recovery systems achieve >90% DMF reuse.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

  • 3-minute residence time for cyclocondensation vs. 12 h batch processing.
  • 23% increased yield due to improved heat/mass transfer.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide coupling in aqueous media:

  • pH 7.4, 37°C, 88% yield.
  • Eliminates need for protective atmospheres.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that structural analogs of this compound demonstrate:

  • Hepatitis B core protein modulation (patent CA2998793A1).
  • Anticancer activity in MCF-7 breast cancer cells (IC₅₀ = 3.2 µM).

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dibenzoxazepinone derivatives, which are of interest for their pharmacological properties .

Scientific Research Applications

Pharmacological Applications

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide has been investigated for various pharmacological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit c-Abl tyrosine kinase, which plays a crucial role in cancer cell proliferation. Inhibition of this kinase could disrupt survival pathways in cancer cells, leading to potential therapeutic applications in oncology.
  • Antimalarial Effects : Similar compounds have shown promise in inhibiting malaria parasites. Research suggests that N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide may possess similar antimalarial properties.
  • Neuroprotective Effects : The structural features of this compound suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Research has provided insights into the biological activities of this compound:

  • In vitro Studies : Laboratory tests have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanism Exploration : Studies focusing on its mechanism of action have revealed that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Animal Models : Preliminary animal studies are being conducted to evaluate the efficacy and safety profile of this compound in vivo.

Mechanism of Action

The mechanism of action of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Benzamide Substituents

  • N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide ():
    • Molecular Formula : C₂₂H₁₅F₃N₂O₃
    • Key Differences : Replaces the 4-fluoro group with a 4-trifluoromethyl (CF₃) substituent.
    • Impact : The CF₃ group increases molecular weight (412.367 g/mol) and lipophilicity compared to the target compound. The stronger electron-withdrawing effect of CF₃ may enhance metabolic stability but reduce solubility .

Heterocyclic Variants: Oxazepine vs. Thiazepine Derivatives

  • 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (): Key Differences: Replaces the oxazepine oxygen with sulfur (thiazepine core) and introduces a 5-oxide group. Thiazepines may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation. Low synthetic yield (9%) suggests higher synthetic complexity compared to oxazepines .

Sulfonamide vs. Benzamide Functionalities

  • N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide (): Key Differences: Substitutes benzamide with a sulfonamide group and adds a 4-methylphenyl substituent. The methyl groups may enhance lipophilicity .

Hydroxyl-Substituted Analogs

  • 4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide ():
    • Key Differences : Replaces 4-fluoro with 4-hydroxy and shifts the methyl group to the 7-position.
    • Impact : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, which may improve target affinity but accelerate metabolic conjugation (e.g., glucuronidation) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Reference
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide (Target) C₂₂H₁₅FN₂O₃ 374.35 4-Fluoro, 8-methyl Moderate lipophilicity, inferred stability -
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide C₂₂H₁₅F₃N₂O₃ 412.37 4-CF₃, 8-methyl High lipophilicity, enhanced metabolic stability
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide C₂₆H₂₂N₂O₅S 474.53 Thiazepine core, 5-oxide, 4-methoxy Low synthetic yield, conformational variability
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide C₂₂H₂₁N₃O₄S 423.07 Sulfonamide, 4-methylphenyl High polarity, moderate solubility

Biological Activity

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a complex synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure, featuring a dibenzoxazepine core fused with a fluorobenzamide moiety, suggests significant potential for various biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H16FN2O
  • Molecular Weight : 300.33 g/mol
  • Key Functional Groups :
    • Dibenzo[b,f][1,4]oxazepine core
    • Fluorobenzamide moiety
    • Methyl and oxo groups

These structural features contribute to its reactivity and biological interactions.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antidepressant Activity : Similar compounds in the dibenzo series have shown effectiveness in treating depression, suggesting potential antidepressant properties for this compound.
  • Neuroprotective Effects : The presence of the oxo group may enhance neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
  • Antinociceptive Activity : Initial findings suggest that this compound may modulate pain pathways, indicating potential use in pain management therapies.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies typically involve:

  • Binding Affinity Tests : Assessing the compound's affinity for various receptors.
  • Cell Line Studies : Evaluating cytotoxicity and therapeutic effects in cultured cells.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core :
    • Achieved through cyclization reactions involving substituted 2-aminophenols and halobenzaldehydes.
  • Introduction of Functional Groups :
    • The oxo group can be introduced using oxidation reagents such as potassium permanganate.
    • The fluorobenzamide moiety is added through nucleophilic substitution reactions.
  • Purification :
    • The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
2-Chloro-Dibenz[b,f][1,4]oxazepinChlorine substitutionAntidepressant activity
Dibenzo[b,f][1,4]oxazepinNo additional substituentsFound in various pharmaceuticals
10-Hydroxy-Dibenz[b,f][1,4]oxazepinHydroxyl group additionPotential neuroprotective effects

The unique methyl and fluorine substitutions in this compound may enhance its biological activity compared to these structurally similar compounds.

Q & A

Q. What strategies mitigate impurities from the dibenzooxazepine core synthesis?

  • Methodological Answer :
  • HPLC-MS Purity Profiling : Use C18 columns and ESI-MS to detect oxidative byproducts (e.g., over-oxidation at C11) .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove unreacted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.